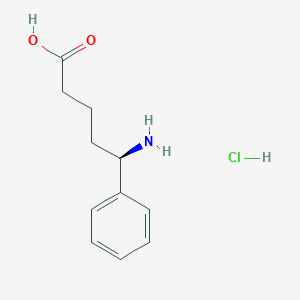

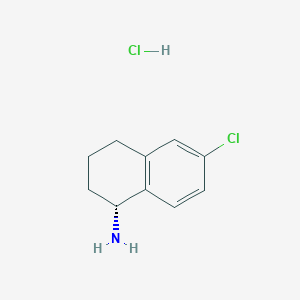

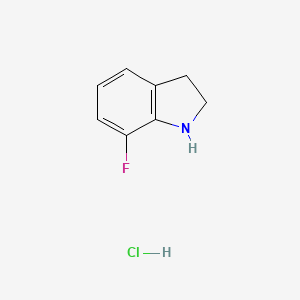

![molecular formula C7H9ClN4 B3028369 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride CAS No. 1956365-73-3](/img/structure/B3028369.png)

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride

Descripción general

Descripción

(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 184.0515740 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Nucleus in Medicinal Chemistry

The compound (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride is part of the imidazo[1,2-b]pyridazine scaffold, recognized as an important class of heterocyclic nucleus providing various bioactive molecules. This class has generated interest, particularly after the success of kinase inhibitors like ponatinib. The exploration of imidazo[1,2-b]pyridazine-containing derivatives has intensified due to their therapeutic potential in medicinal chemistry, with emphasis on understanding their structure-activity relationships (SAR) for designing molecules with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Inhibitor for Cytochrome P450 Isoforms

The compound belongs to the class of inhibitors used in human liver microsomal incubations to assess the contribution of various Cytochrome P450 (CYP) isoforms to drug metabolism. Understanding the selectivity of inhibitors like this compound is crucial for deciphering the involvement of specific CYP isoforms, which aids in predicting potential drug-drug interactions when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

Scaffold for p38α MAP Kinase Inhibitors

Compounds with an imidazole scaffold, including this compound, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for proinflammatory cytokine release, and the development of inhibitors based on imidazole scaffolds is crucial for managing inflammatory conditions. The literature describes the design, synthesis, and activity studies of these inhibitors, highlighting their importance in medicinal chemistry (Scior et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown great versatility in organic synthesis, catalysis, and medicinal applications. These compounds, due to their functionalities, have been involved in the formation of metal complexes, design of catalysts, asymmetric synthesis, and have also shown biological importance, including anticancer, antibacterial, and anti-inflammatory activities. The incorporation of imidazole derivatives like this compound in this context has been significant in advancing drug development investigations (Li et al., 2019).

Pyrimidine Appended Optical Sensors and Biological Applications

Pyrimidine derivatives, including those synthesized from imidazole compounds, are used extensively as recognition units for the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds. These derivatives have also found applications in biological and medicinal fields due to their exquisite sensing capabilities (Jindal & Kaur, 2021).

Antibacterial Profile of Imidazopyridine-Based Derivatives

Imidazopyridines (IZPs), a crucial class of fused heterocycles which include this compound, have shown a more diverse profile than individual imidazole and pyridine moieties. They play a significant role in addressing bacterial infections and antibacterial resistance, presenting an ever-growing risk in the 21st century. The review highlights the antibacterial profile and structure-activity relationship (SAR) of various synthesized IZP derivatives, providing a foundation for the development of novel, potent antibacterial agents (Sanapalli et al., 2022).

Safety and Hazards

“(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride” has been classified as a GHS07 substance . The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives have shown various biological activities such as antibacterial, anti-inflammatory, antitumor, and antiviral effects . The specific interactions of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been found to inhibit s-adenosyl-l-homocysteine synthesis and histone methyltransferase ezh2, which can be potentially applied in various types of cancer and ebola virus disease .

Result of Action

Imidazo[4,5-b]pyridine derivatives have shown various biological activities such as antibacterial, anti-inflammatory, antitumor, and antiviral effects .

Propiedades

IUPAC Name |

3H-imidazo[4,5-c]pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;/h1-2,4H,3,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCTUFQEEAYLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

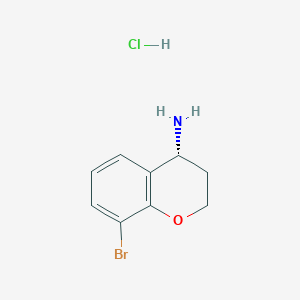

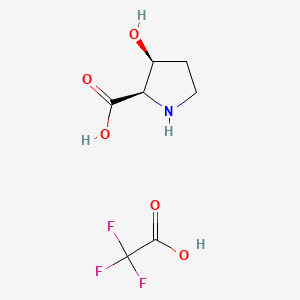

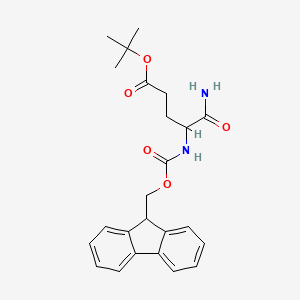

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)